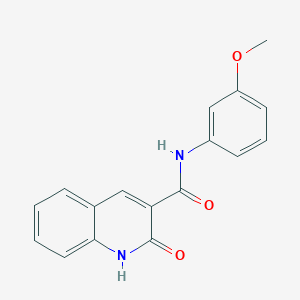

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

62033-69-6 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21) |

InChI Key |

XATINRYYLXJGBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolin-2(1H)-ones. Starting from anthranilic acid derivatives (1a–b ), cyclization with dimethyl malonate under basic conditions generates the 3-carboxy-4-hydroxyquinolin-2-one scaffold (2a–b ) (Scheme 1). For example:

-

Step 1 : Anthranilic acid (1a ) reacts with dimethyl malonate in the presence of sodium hydride (NaH) and N-hydroxybenzotriazole (HOBt), forming an intermediate acylated product.

-

Step 2 : Cyclization via intramolecular C-acylation yields 3-ethoxycarbonyl-4-hydroxyquinolin-2-one (2a ) with 35–77% yield.

Amide Bond Formation

The carboxylic acid group at position 3 is activated for coupling with 3-methoxyaniline. Two approaches are documented:

-

Method A : Using 2a and 3-methoxyaniline with dicyclohexylcarbodiimide (DCC) and HOBt in dry toluene at 110°C for 4 hours. This yields the target compound with 46–60% efficiency.

-

Method B : Converting 2a to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-methoxyaniline in tetrahydrofuran (THF) at 50°C. This method achieves higher yields (70–90%) but requires stringent moisture control.

Table 1. Comparison of Amide Coupling Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| A | DCC, HOBt, toluene | 110°C, 4 h | 46–60 | |

| B | SOCl₂, THF, Et₃N | 50°C, 12 h | 70–90 |

Direct Synthesis via Vilsmeier-Haack Reaction

One-Pot Cyclization and Functionalization

A streamlined approach involves the Vilsmeier-Haack reaction, where acetanilide derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form 2-chloroquinoline-3-carbaldehydes (3 ). Subsequent oxidation with silver nitrate (AgNO₃) in alkaline medium yields 2-chloroquinoline-3-carboxylic acid (4 ), which is hydrolyzed to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5 ) using acetic acid.

Amidation with 3-Methoxyaniline

The carboxylic acid 5 is coupled with 3-methoxyaniline using polystyrene-supported HOBt and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) in DMF. This method avoids isolation of intermediates, achieving an overall yield of 58–65%.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

A solid-phase strategy immobilizes 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. This enables parallel synthesis of diverse carboxamides.

On-Resin Amide Formation

3-Methoxyaniline is introduced using PyBrOP (bromotris(pyrrolidino)phosphonium hexafluorophosphate) as the coupling agent. After cleavage from the resin with trifluoroacetic acid (TFA), the target compound is obtained with >85% purity and 40–50% yield.

Table 2. Solid-Phase Synthesis Parameters

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times for Gould-Jacobs cyclization. Anthranilic acid and dimethyl malonate are heated at 150°C for 15 minutes, producing 2a in 80% yield.

Rapid Amide Coupling

The acid 2a is reacted with 3-methoxyaniline using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under microwave conditions (100°C, 10 minutes), achieving 75% yield.

Critical Analysis of Methodologies

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, as effective anticancer agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- Mechanism of Action : The compound operates through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, some analogues have demonstrated significant toxicity against colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .

- Case Studies : In a study examining N-substituted carboxamides, derivatives showed promising activity against breast cancer (MCF-7) and colon cancer (HCT-116), indicating their potential as lead compounds in anticancer drug development .

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects. The structure of this compound enables it to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. Compounds with similar structures have exhibited significant LOX inhibitory activity .

Autoimmune Disease Treatment

The potential applications of this compound extend to the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Quinoline derivatives have been shown to modulate immune responses and exhibit anti-inflammatory properties that could be beneficial in managing these conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps that can include the reaction of 3-methoxyaniline with appropriate quinoline precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds .

Table of Biological Activities

| Activity Type | Compound Derivative | Cell Line Tested | IC50 Value (μM) |

|---|---|---|---|

| Anticancer Activity | N-(3-Methoxyphenyl)-2-oxo... | Caco-2 | 10 |

| Anticancer Activity | N-(3-Methoxyphenyl)-2-oxo... | HCT-116 | 15 |

| LOX Inhibition | Quinoline derivative | - | 27.5 |

| Anti-inflammatory | Quinoline derivative | - | 52 |

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Table 2: Physicochemical and Metabolic Properties

Biological Activity

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide

- Molecular Formula: C17H14N2O3

- Molecular Weight: 294.30 g/mol

- CAS Number: 62033-69-6

The compound features a quinoline core, which is known for its pharmacological significance, particularly in developing therapeutic agents against various diseases.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, a study found that derivatives of similar quinoline compounds showed significant antimicrobial and antiviral activities, suggesting that this compound could also possess similar properties .

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific enzymes or pathways associated with inflammation. For example, studies on related compounds have indicated their ability to modulate inflammatory responses by targeting cyclooxygenase (COX) enzymes and other signaling pathways .

3. Anticancer Potential

Recent investigations into quinoline derivatives have highlighted their anticancer properties. This compound may act on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various molecular targets . The structure's ability to interact with cellular receptors enhances its potential as an anticancer therapeutic.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, including those related to inflammation and cancer progression.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction yields be maximized?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example:

- Key Steps : React 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3-methoxyaniline in ethanol under reflux with piperidine as a catalyst (yield: 65–80%) .

- Optimization : Prolonged heating (3–6 hours) and stoichiometric control of reactants (1:1 molar ratio) improve yields. Recrystallization from ethanol enhances purity .

- Analytical Validation : Confirm purity via NMR (e.g., ¹H NMR: δ 8.2–8.4 ppm for quinoline protons) and HPLC (≥95% purity) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals planar conformations and hydrogen-bonded dimerization (e.g., N–H⋯O interactions) .

Advanced: How do substituents on the quinoline core influence DNA/protein binding and cytotoxic activity?

Methodological Answer:

- Experimental Design :

- Compare analogs with varying substituents (e.g., methoxy vs. halogen or phenyl groups) .

- DNA Binding : Use UV-Vis and fluorescence titration with CT-DNA; calculate binding constants (e.g., Kb ~10⁴–10⁵ M⁻¹) .

- Cytotoxicity : Screen against cancer cell lines (HeLa, Hep G2) via MTT assays. IC₅₀ values correlate with substituent electron-withdrawing effects (e.g., chloro > methoxy) .

- Mechanistic Insight : Planar carboxamide groups enable intercalation, while methoxy groups enhance lipophilicity and membrane permeability .

Advanced: How does polymorphism affect the pharmacological properties of this compound?

Methodological Answer:

- Case Study : Polymorphs of related quinoline carboxamides exhibit divergent solubility and bioavailability. For example:

- Form I vs. Form II : Differential hydrogen-bonding networks alter dissolution rates (e.g., 2-fold difference in aqueous solubility) .

- Experimental Protocol :

- Screen polymorphs via SC-XRD and DSC.

- Compare pharmacokinetic profiles (e.g., Cmax, AUC) in rodent models .

Advanced: What is the role of metal coordination (e.g., Cu(II)) in modulating biological activity?

Methodological Answer:

- Coordination Chemistry :

- Biological Impact :

Basic: What analytical strategies ensure purity and stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.